2,4,6-Trinitrobenzoic acid

Descripción

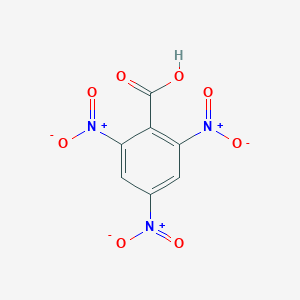

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O8/c11-7(12)6-4(9(15)16)1-3(8(13)14)2-5(6)10(17)18/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQBNBSMMVTKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O8 | |

| Record name | TRINITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861781 | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trinitrobenzoic acid appears as a yellow crystalline solid high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, although may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Solid; [Merck Index] Off-white crystalline solid; [Chem Service MSDS] | |

| Record name | TRINITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone, methanol; slightly soluble in benzene; at 25 °C: 26.6% in alcohol, 14.7% in ether, In water, 2.012X10+4 mg/L at 23.5 °C | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic or rhombohedral crystals from water | |

CAS No. |

129-66-8; 35860-50-5, 129-66-8 | |

| Record name | TRINITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134ID308V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

228.7 °C (decomposes), White needles from water crystallizing with 2 molecules of water; MP: 160 °C with decomposition, at 55 °C gives up 2 water molecules; soluble in alcohol /2,3,6-Trinitrobenzoic acid/, Yellow needles from ether crystallizing with 1 molecule of ether; MP: 168 °C with decomposition; soluble in ether /3,4,5-Trinitrobenzoic acid/, Yellow leaves or plates from water; MP: 194.5 °C with decomposition; soluble in alcohol, ether, benzene, water /2,4,5-Trinitrobenzoic acid/ | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trinitrobenzoic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2,4,6-trinitrobenzoic acid (TNBA). The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and related chemical research.

Chemical Properties and Structure

2,4,6-Trinitrobenzoic acid, with the IUPAC name 2,4,6-trinitrobenzoic acid , is a highly nitrated aromatic carboxylic acid. Its chemical formula is C₇H₃N₃O₈, and it has a molecular weight of 257.11 g/mol .[1][2] It is a pale yellow crystalline solid and is known to be a high explosive, necessitating careful handling and storage.[2]

Physicochemical Properties

The key physicochemical properties of 2,4,6-trinitrobenzoic acid are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₃N₃O₈ | [1][2] |

| Molecular Weight | 257.11 g/mol | [1][2] |

| Appearance | Pale yellow crystalline solid | [2] |

| Melting Point | 228.7 °C (decomposes) | [1] |

| Boiling Point | 436 °C (estimated) | |

| Density | 1.870 g/cm³ | |

| pKa | 0.65 | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in acetone, methanol, ethanol, and ether. Slightly soluble in benzene (B151609). | [1] |

| Vapor Pressure | 7.23 x 10⁻⁹ mm Hg | [1] |

| LogP | 0.23 | [1] |

Molecular Structure

The structure of 2,4,6-trinitrobenzoic acid consists of a benzene ring substituted with a carboxylic acid group and three nitro groups at positions 2, 4, and 6. The strong electron-withdrawing nature of the three nitro groups significantly influences the acidity of the carboxylic acid, making it a strong acid as indicated by its low pKa value. The molecule has an orthorhombic or rhombohedral crystal structure.[1]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of 2,4,6-trinitrobenzoic acid.

Synthesis of 2,4,6-Trinitrobenzoic Acid

A common and well-documented method for the synthesis of 2,4,6-trinitrobenzoic acid is the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT).[1][3]

Caption: Simplified TGF-β1 signaling pathway in TNBS-induced colitis.

Relevance to Drug Development

The use of TNBS as a model for IBD highlights the potential for compounds with similar structures to interact with biological systems. While direct evidence for the biological activity of 2,4,6-trinitrobenzoic acid is limited, its structural similarity to TNBS suggests that it could be a subject of interest for investigating inflammatory processes. Researchers in drug development may consider TNBA as a starting point for the synthesis of novel compounds targeting pathways involved in inflammation and fibrosis.

Safety and Handling

2,4,6-Trinitrobenzoic acid is a high explosive and must be handled with extreme caution. [1][2]It is sensitive to heat, shock, and friction. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood, and the compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, and experimental protocols for 2,4,6-trinitrobenzoic acid. The information presented is intended to support the work of researchers, scientists, and drug development professionals. While the direct biological activity of TNBA is an area requiring further investigation, the established role of its sulfonic acid analog in inducing experimental colitis provides a valuable context for future research into its potential biological effects and applications in the development of new therapeutic agents.

References

An In-depth Technical Guide to 2,4,6-Trinitrobenzoic Acid (CAS 129-66-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Trinitrobenzoic acid (TNBA), a nitrated aromatic carboxylic acid. This document consolidates critical data on its physicochemical properties, synthesis, and potential biological relevance, offering a valuable resource for professionals in research and development.

Physicochemical Properties

2,4,6-Trinitrobenzoic acid is a pale yellow crystalline solid.[1][2] It is a high explosive when dry and is typically handled wetted with water to reduce its sensitivity to shock and heat.[2][3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃N₃O₈ | [1][2] |

| Molecular Weight | 257.11 g/mol | [1][2] |

| CAS Number | 129-66-8 | [1][2] |

| Appearance | Pale yellow/light yellow crystals | [1][4] |

| Melting Point | 228.7 °C (decomposes) | [1][2] |

| Boiling Point | 436 °C | [4][5] |

| Density | 1.870 g/cm³ | [4][5] |

| pKa | 0.65 (at 25 °C) | [2][4] |

| Water Solubility | 20.12 g/L (at 23.5 °C) | [4] |

| Solubility in Organic Solvents | Soluble in acetone, methanol (B129727), ethanol, and ether. Slightly soluble in benzene. | [1][4] |

| Vapor Pressure | 2.3 x 10⁻⁸ mmHg (at 25 °C) | [4] |

| Flash Point | 194 °C | [4][5] |

Synthesis and Purification

The primary route for the synthesis of 2,4,6-Trinitrobenzoic acid is the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT).[1] Several oxidizing agents have been employed for this conversion.

Experimental Protocol: Oxidation of 2,4,6-Trinitrotoluene with Sodium Dichromate in Sulfuric Acid

This protocol is adapted from a well-established method for the synthesis of TNBA.[6]

Materials:

-

2,4,6-Trinitrotoluene (TNT), technical grade

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium dichromate (Na₂Cr₂O₇)

-

Crushed ice

-

15% Sodium hydroxide (B78521) (NaOH) solution

-

50% Sulfuric acid (H₂SO₄) solution

-

Acetic acid

Procedure:

-

In a 5-liter flask equipped with a mechanical stirrer and placed in a water bath, add 3600 g of concentrated sulfuric acid.

-

While stirring, slowly add 360 g of technical grade TNT.

-

Begin adding 540 g of sodium dichromate in small portions, maintaining the temperature of the reaction mixture between 45-55 °C. Use the water bath to cool the reaction as needed. The addition should take approximately 1-2 hours.

-

After the addition is complete, continue stirring the thick mixture for an additional 2 hours at 45-55 °C.

-

Pour the reaction mixture onto 4 kg of crushed ice.

-

Filter the precipitated crude 2,4,6-Trinitrobenzoic acid and wash it thoroughly with cold water to remove any chromium salts.

-

For purification, suspend the crude product in 2 liters of distilled water at 35 °C with stirring.

-

Slowly add 15% sodium hydroxide solution until a faint red color persists for 5 minutes.

-

Discharge the color by adding a few drops of acetic acid.

-

Filter off any unreacted TNT.

-

Precipitate the 2,4,6-Trinitrobenzoic acid from the filtrate by adding a slight excess of 50% sulfuric acid.

-

Cool the solution, filter the purified product, and wash with ice water until free from salts.

-

Dry the final product in air.

DOT Diagram of the Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 2,4,6-Trinitrobenzoic acid.

Analytical Characterization

Accurate characterization of 2,4,6-Trinitrobenzoic acid is crucial for its use in research and development. The following are typical analytical methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for assessing the purity of TNBA and for its quantification.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of methanol and water (with a small percentage of acetic acid for pH control) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of TNBA.

DOT Diagram of the Analytical Workflow

Caption: Analytical workflow for the characterization of 2,4,6-Trinitrobenzoic acid.

Summary of Spectroscopic Data:

| Technique | Key Observations | Reference(s) |

| ¹H-NMR | A singlet in the aromatic region corresponding to the two equivalent aromatic protons. | [7] |

| ¹³C-NMR | Signals corresponding to the carboxyl carbon and the aromatic carbons. | [7] |

| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching of the carboxylic acid, aromatic C=C stretching, and strong absorptions for the N-O stretching of the nitro groups. | [2] |

| Mass Spec. (m/z) | The molecular ion peak is expected at m/z 257. Fragmentation may involve the loss of the carboxylic acid group and nitro groups. | [2] |

Biological and Toxicological Profile

Metabolism

2,4,6-Trinitrobenzoic acid has been identified as a metabolite of 2,4,6-trinitrotoluene (TNT) in various species.[2] The metabolism of TNT is known to generate reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage.[8]

Potential for Inflammatory Signaling

While direct studies on the signaling pathways affected by TNBA are limited, the structurally related compound 2,4,6-trinitrobenzenesulfonic acid (TNBS) is widely used to induce experimental colitis in animal models.[9][10] This induction of inflammation is associated with the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β).[9][10][11]

Hypothetical Signaling Pathway for Trinitroaryl Compound-Induced Inflammation:

Given the structural similarities and the known inflammatory effects of related compounds, it is plausible that TNBA could also modulate inflammatory signaling pathways. The following diagram illustrates a hypothetical pathway based on the known effects of TNBS.

References

- 1. 2,4,6-Trinitrobenzoic Acid [drugfuture.com]

- 2. 2,4,6-Trinitrobenzoic acid | C7H3N3O8 | CID 8518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. 129-66-8 CAS MSDS (2,4,6-TRINITROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 2,4,6-Trinitrotoluene Induces Apoptosis via ROS-Regulated Mitochondrial Dysfunction and Endoplasmic Reticulum Stress in HepG2 and Hep3B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4,6-trinitrobenzene sulfonic acid-induced chronic colitis with fibrosis and modulation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4,6-trinitrobenzene sulfonic acid-induced chronic colitis with fibrosis and modulation of TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lactobacillus sakei S1 Improves Colitis Induced by 2,4,6-Trinitrobenzene Sulfonic Acid by the Inhibition of NF-κB Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trinitrobenzoic Acid from 2,4,6-Trinitrotoluene

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 2,4,6-trinitrobenzoic acid (TNBA) via the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT). This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. It details various experimental protocols, presents quantitative data in a comparative format, and visualizes the core chemical transformation and experimental workflows.

Introduction

2,4,6-Trinitrobenzoic acid is a nitrated aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of various organic compounds, including phloroglucinol (B13840) (1,3,5-trihydroxybenzene) through reduction and subsequent reactions.[1] Its synthesis is primarily achieved through the oxidation of the methyl group of the readily available starting material, 2,4,6-trinitrotoluene.[1] Several oxidative methods have been developed, each with distinct advantages and disadvantages concerning yield, safety, and environmental impact. The most common methods involve strong oxidizing agents such as dichromate salts, nitric acid under pressure, or chlorates.[1][2][3] This guide will explore the experimental details of these key synthetic routes.

Chemical Transformation

The fundamental chemical reaction involves the oxidation of the methyl group of TNT to a carboxylic acid group, yielding TNBA.

Synthetic Methodologies and Experimental Protocols

This section details the most prominent methods for the synthesis of TNBA from TNT.

Oxidation with Sodium Dichromate in Sulfuric Acid

This is a well-documented and reliable laboratory-scale method for the synthesis of TNBA.[2] It involves the oxidation of TNT suspended in concentrated sulfuric acid using sodium dichromate.

Experimental Protocol:

-

Reaction Setup: In a 5-liter flask equipped with a robust mechanical stirrer, add 3600 g (1960 cc) of concentrated sulfuric acid.[2] The flask should be placed in an empty water bath for temperature control.

-

Addition of TNT: While stirring, add 360 g (1.6 moles) of technical grade trinitrotoluene to the sulfuric acid.[2]

-

Oxidation: Begin adding small portions of 540 g (1.8 moles) of sodium dichromate.[2] The addition should be controlled to allow the temperature to rise to 40°C. At this point, fill the water bath with cold water to manage the exothermic reaction. Continue the addition of sodium dichromate at a rate that maintains the reaction temperature between 45-55°C.[2] This addition typically takes one to two hours. Efficient stirring is crucial to prevent localized overheating and potential violent reactions.[2]

-

Reaction Completion: After all the sodium dichromate has been added, continue stirring the now very thick mixture for an additional two hours at 45–55°C.[2]

-

Isolation of Crude Product: Pour the reaction mixture into a container with 4 kg of crushed ice.[2] The insoluble crude TNBA will precipitate. Filter the product and wash it thoroughly with cold water until the filtrate is free from chromium salts. The dried crude product weighs between 320–340 g.[2]

-

Purification:

-

Mix the crude product with 2 liters of distilled water at 35°C in a 5-liter flask with a stirrer.[2]

-

Add a 15% sodium hydroxide (B78521) solution dropwise with continuous stirring until a faint red color persists.[2]

-

Filter the solution to remove any unreacted TNT.

-

To the filtrate, add 70 cc of glacial acetic acid and gently heat.[4]

-

Upon cooling, the purified 2,4,6-trinitrobenzoic acid crystallizes. Filter the purified acid and wash it with ice water until free from salts.[2]

-

-

Drying: Air-dry the final product. The expected yield is 230–280 g (57–69% of the theoretical amount).[2]

Oxidation with Nitric Acid under High Temperature and Pressure

This method avoids the use of heavy metals like chromium but requires specialized equipment to handle the high temperatures and pressures involved.[3] The reaction kinetics are critical, as prolonged reaction times or higher temperatures can lead to decarboxylation of the desired product into 1,3,5-trinitrobenzene (B165232) (TNB).[3][5][6]

Experimental Protocol:

This process is typically performed in a specialized high-pressure autoclave.

-

Reaction Conditions: The optimal yield of 70-75% TNBA is achieved with an 80% nitric acid solution at 194°C for 20 minutes.[3][5][6] This corresponds to a TNT conversion of 35-45%.

-

Procedure: TNT is treated with aqueous nitric acid in an autoclave under the specified conditions.[3]

-

Product Separation: After the reaction, the mixture is cooled. The separation of TNBA from the by-product TNB and unreacted TNT can be achieved by selective extraction with an aqueous bicarbonate solution.[3][5][6]

The major challenge with this method is controlling the reaction to maximize TNBA yield, as extending the reaction time to 50 minutes can make TNB the major product.[3][5][6]

Oxidation with Potassium Chlorate (B79027) and Nitric Acid

This method offers an alternative to both chromium-based reagents and high-pressure equipment, reportedly achieving high yields.[7]

Experimental Protocol:

-

Reaction Conditions: The optimized conditions reported are a reaction temperature of 70°C for 1.5 hours.[7]

-

Reagents: The mole ratio of TNT to potassium chlorate (KClO₃) is 1:2. For a given amount of TNT, 40 mL of 68% nitric acid is used as the solvent and oxidizing medium.[7]

-

Yield: Under these optimized conditions, a yield of 86% for 2,4,6-trinitrobenzoic acid has been reported.[7]

Data Presentation: Comparison of Synthesis Methods

The quantitative data for the described methods are summarized below for easy comparison.

| Parameter | Dichromate Method | High-Pressure Nitric Acid Method | Chlorate/Nitric Acid Method |

| Oxidizing Agent(s) | Sodium Dichromate, Sulfuric Acid | Aqueous Nitric Acid (80%) | Potassium Chlorate, Nitric Acid (68%) |

| Temperature | 45–55°C[2] | 194°C[3][5] | 70°C[7] |

| Pressure | Atmospheric | High Pressure | Atmospheric |

| Reaction Time | ~3-4 hours[2] | 20 minutes[3][5] | 1.5 hours[7] |

| Reported Yield | 57–69%[2] | 70–75%[3][5] | 86%[7] |

| Key Consideration | Use of hazardous chromium salts | Requires specialized high-pressure equipment; risk of decarboxylation[3] | Potentially hazardous chlorate mixture |

Safety Considerations

The synthesis of 2,4,6-trinitrobenzoic acid involves the use of highly energetic materials and corrosive, strong oxidizing agents.

-

Explosion Hazard: 2,4,6-Trinitrotoluene is a high explosive. 2,4,6-Trinitrobenzoic acid is also classified as an explosive.[1][8] All manipulations should be conducted with appropriate safety shielding and on a scale that has been thoroughly risk-assessed.

-

Violent Reactions: The oxidation reactions are highly exothermic. Inefficient temperature control or poor stirring, especially in the dichromate method, can lead to runaway reactions of extreme violence.[2]

-

Corrosive and Toxic Reagents: Concentrated sulfuric acid, nitric acid, and chromium salts are highly corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and eye protection, must be worn. All procedures should be performed in a well-ventilated fume hood.

-

Waste Disposal: The use of chromium compounds generates hazardous waste that must be disposed of according to institutional and environmental regulations.

A thorough risk assessment must be performed before undertaking any of these experimental procedures.[2]

References

- 1. 2,4,6-Trinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Chemical Conversion of TNT: Production of 2,4,6-Trinitrobenzoic Acid - UNT Digital Library [digital.library.unt.edu]

- 6. [PDF] Chemical Conversion of TNT: Production of 2,4,6-Trinitrobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of 2,4,6-trinitrobenzoic acid | Semantic Scholar [semanticscholar.org]

- 8. 2,4,6-Trinitrobenzoic acid | C7H3N3O8 | CID 8518 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Reaction of 2,4,6-Trinitrobenzoic Acid with Primary Amines: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction between 2,4,6-trinitrobenzoic acid (TNBA) and primary amines. The core of this process is a nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry with applications in the synthesis of various compounds. This document details the reaction mechanism, provides representative experimental protocols, and presents a framework for the quantitative analysis of this reaction, addressing a notable gap in the current scientific literature.

Introduction

2,4,6-Trinitrobenzoic acid is a highly electron-deficient aromatic compound due to the presence of three strong electron-withdrawing nitro groups. This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles. Primary amines, acting as effective nucleophiles, react with TNBA to displace the carboxylate group, leading to the formation of N-substituted-2,4,6-trinitroanilines. This reaction is analogous to the well-documented reactions of other activated aromatic systems, such as 2,4,6-trinitrobenzenesulfonic acid (TNBS), with nucleophiles. Understanding the mechanism and kinetics of this reaction is crucial for its application in synthetic chemistry and related fields.

The Reaction Mechanism: A Stepwise Pathway

The reaction between 2,4,6-trinitrobenzoic acid and a primary amine proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the primary amine on one of the unsubstituted carbon atoms of the aromatic ring of TNBA. This attack forms a zwitterionic intermediate, which is in equilibrium with the more stable, negatively charged Meisenheimer complex.[1] The negative charge of this complex is delocalized across the aromatic ring and is significantly stabilized by the three electron-withdrawing nitro groups.[1]

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the elimination of the leaving group, which in this case is the carboxylate group. This step is typically the rate-determining step of the overall reaction. The departure of the carboxylate group is followed by a rapid proton transfer from the nitrogen atom to a base in the reaction medium, yielding the final N-substituted-2,4,6-trinitroaniline product.

The overall reaction can be summarized as follows:

(O₂N)₃C₆H₂COOH + R-NH₂ → (O₂N)₃C₆H₂(NHR) + CO₂ + H₂O

Figure 1: Reaction pathway of TNBA with a primary amine.

Quantitative Data

A comprehensive search of the current literature reveals a notable absence of systematically tabulated quantitative data (e.g., rate constants, equilibrium constants, and percentage yields) for the reaction of 2,4,6-trinitrobenzoic acid with a diverse range of primary amines. While kinetic studies have been performed on analogous reactions with substrates like 2,4,6-trinitrobenzenesulfonic acid, direct data for TNBA is scarce.

To facilitate future research in this area, the following tables are provided as templates for the systematic presentation of such quantitative data. Researchers are encouraged to use this format to report their findings, thereby contributing to a more complete understanding of this reaction.

Table 1: Reaction Conditions and Yields for the Synthesis of N-substituted-2,4,6-trinitroanilines

| Entry | Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | e.g., n-Butylamine | e.g., Ethanol | e.g., 25 | e.g., 24 | Data not available |

| 2 | e.g., Benzylamine | e.g., Acetonitrile | e.g., 50 | e.g., 12 | Data not available |

| 3 | e.g., Aniline | e.g., DMF | e.g., 80 | e.g., 8 | Data not available |

Table 2: Kinetic Data for the Reaction of TNBA with Primary Amines

| Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |

| e.g., n-Butylamine | e.g., Ethanol | e.g., 25 | Data not available |

| e.g., Glycine | e.g., Water (pH 7.4) | e.g., 37 | Data not available |

| e.g., Cyclohexylamine | e.g., Dioxane | e.g., 25 | Data not available |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and kinetic analysis of the reaction between 2,4,6-trinitrobenzoic acid and a primary amine. These protocols are based on established procedures for similar nucleophilic aromatic substitution reactions.

Synthesis of N-Butyl-2,4,6-trinitroaniline

This protocol describes a representative synthesis of an N-alkyl-2,4,6-trinitroaniline using n-butylamine as the primary amine.

Materials:

-

2,4,6-Trinitrobenzoic acid (TNBA)

-

n-Butylamine

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.57 g (10 mmol) of 2,4,6-trinitrobenzoic acid in 50 mL of absolute ethanol.

-

Addition of Amine: To the stirred solution, slowly add 1.1 mL (11 mmol) of n-butylamine at room temperature.

-

Reaction Monitoring: The reaction mixture will typically develop a deep red or orange color, indicative of the formation of the Meisenheimer complex. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:dichloromethane).

-

Reaction Workup: After the reaction is complete (as indicated by TLC, typically after 24 hours at room temperature or a shorter period with gentle heating), transfer the reaction mixture to a separatory funnel.

-

Extraction: Add 50 mL of dichloromethane and wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid (to remove excess amine), 50 mL of saturated sodium bicarbonate solution (to remove unreacted TNBA), and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-butyl-2,4,6-trinitroaniline.

Figure 2: Experimental workflow for synthesis.

Kinetic Analysis by UV-Vis Spectrophotometry

The formation of the colored Meisenheimer complex allows for the convenient monitoring of the reaction kinetics using UV-Vis spectrophotometry.

Materials:

-

2,4,6-Trinitrobenzoic acid (stock solution in a suitable solvent, e.g., acetonitrile)

-

Primary amine (stock solution in the same solvent)

-

Spectrophotometer-grade solvent (e.g., acetonitrile)

-

Quartz cuvettes

Equipment:

-

UV-Vis spectrophotometer with temperature control

-

Micropipettes

Procedure:

-

Wavelength Determination: Record the UV-Vis spectrum of a solution containing TNBA and the primary amine to determine the wavelength of maximum absorbance (λmax) of the Meisenheimer complex.

-

Kinetic Runs:

-

Set the spectrophotometer to monitor the absorbance at the predetermined λmax.

-

Equilibrate the cuvette containing a known concentration of TNBA in the spectrophotometer at the desired temperature.

-

Initiate the reaction by injecting a known concentration of the primary amine solution into the cuvette and start recording the absorbance as a function of time.

-

Ensure that the concentration of the amine is in large excess to maintain pseudo-first-order conditions.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

-

The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the primary amine.

-

Conclusion

The reaction of 2,4,6-trinitrobenzoic acid with primary amines is a classic example of nucleophilic aromatic substitution, proceeding through a stable Meisenheimer complex. While the mechanistic principles are well-understood through analogy with similar systems, there is a clear need for more comprehensive quantitative data for this specific reaction. The experimental protocols and data presentation templates provided in this guide are intended to facilitate further research and encourage the systematic reporting of new findings in this area. Such data will be invaluable for the optimization of synthetic procedures and for a deeper quantitative understanding of structure-reactivity relationships in nucleophilic aromatic substitution reactions.

References

An In-depth Technical Guide on the Solubility of 2,4,6-Trinitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trinitrobenzoic acid (TNBA), a nitrated derivative of benzoic acid, is a compound of significant interest in various chemical and industrial applications. Its utility as a chemical intermediate and its energetic properties necessitate a thorough understanding of its physical and chemical characteristics, among which solubility plays a pivotal role. The solubility of an active compound is a critical parameter that influences its behavior in solution, affecting reaction kinetics, purification processes, and formulation development.

This technical guide provides a focused overview of the solubility of 2,4,6-trinitrobenzoic acid in a selection of organic solvents. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this document summarizes the established data and furnishes detailed experimental protocols for the determination of solubility. These methodologies are intended to empower researchers to generate precise and reliable solubility data for their specific applications.

Quantitative Solubility Data

The solubility of 2,4,6-trinitrobenzoic acid has been reported in several common organic solvents. The available quantitative data is summarized in the table below. It is important to note that solubility is temperature-dependent, and the data presented here is at a standard temperature.

| Solvent | Temperature (°C) | Solubility (% w/w) | Reference |

| Alcohol | 25 | 26.6 | [1][2][3] |

| Ether | 25 | 14.7 | [1][2][3] |

Qualitative solubility information indicates that 2,4,6-trinitrobenzoic acid is also soluble in acetone (B3395972) and methanol, and slightly soluble in benzene.[1][2][3][4][5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development activities. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound like 2,4,6-trinitrobenzoic acid in an organic solvent.

Isothermal Shake-Flask Gravimetric Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.

Materials and Equipment:

-

2,4,6-Trinitrobenzoic acid (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Constant temperature water bath or incubator

-

Mechanical shaker

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven

Procedure:

-

Preparation: Add an excess amount of 2,4,6-trinitrobenzoic acid to a series of vials.

-

Solvent Addition: Add a known volume of the organic solvent to each vial. Ensure there is an excess of undissolved solid to guarantee saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter that is pre-equilibrated to the experimental temperature. This step is critical to avoid precipitation or dissolution during sampling.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, labeled evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the 2,4,6-trinitrobenzoic acid.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of dish + solid) - (Mass of empty dish)] / (Mass of solvent) x 100

The mass of the solvent can be determined from the initial volume and its density at the experimental temperature.

UV/Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and is highly sensitive, requiring smaller amounts of material.

Materials and Equipment:

-

All materials from the gravimetric method

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2,4,6-trinitrobenzoic acid of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2,4,6-trinitrobenzoic acid. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Equilibration and Sampling: Prepare and equilibrate the saturated solution as described in the Isothermal Shake-Flask Gravimetric Method (steps 1-5).

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.

Solubility (g/L) = Concentration from calibration curve (g/L) x Dilution factor

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 2,4,6-trinitrobenzoic acid.

Caption: Experimental workflow for determining the solubility of 2,4,6-trinitrobenzoic acid.

Conclusion

This technical guide provides the currently available quantitative solubility data for 2,4,6-trinitrobenzoic acid in organic solvents and offers detailed, actionable protocols for its experimental determination. The provided workflow and methodologies serve as a robust foundation for researchers to obtain reliable and accurate solubility data, which is essential for the effective application and development of this compound in various scientific and industrial fields. The lack of extensive publicly available data highlights the importance of performing these experimental determinations to build a more comprehensive understanding of the solubility profile of 2,4,6-trinitrobenzoic acid.

References

Stability and Decomposition of 2,4,6-Trinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 2,4,6-trinitrobenzoic acid (TNBA). It is intended to be a valuable resource for professionals working in research, science, and drug development who handle or study this energetic compound. This document details the thermal and photochemical stability of TNBA, its decomposition pathways, and relevant experimental protocols for its analysis.

Physicochemical Properties of 2,4,6-Trinitrobenzoic Acid

2,4,6-Trinitrobenzoic acid is a yellow crystalline solid and a powerful explosive.[1] It is sparingly soluble in water but shows good solubility in several organic solvents.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₇H₃N₃O₈ | [2] |

| Molar Mass | 257.11 g/mol | [2] |

| Appearance | Pale yellow crystalline solid | [1][2] |

| Melting Point | 228.7 °C (decomposes) | [1][2] |

| Solubility in Water | Insoluble | [1][4] |

| Solubility (Organic) | Soluble in acetone, methanol (B129727), benzene (B151609), ethanol, ether | [2][3] |

| pKa | 0.65 | [2] |

Thermal Stability and Decomposition

General Characteristics

2,4,6-Trinitrobenzoic acid is a thermally sensitive compound that is classified as a high explosive.[1] The dry material is easily ignited and can burn vigorously.[1][4] It is known to explode when subjected to heat or shock.[1][5] The presence of three electron-withdrawing nitro groups on the benzene ring significantly influences its stability, making it prone to decomposition upon heating.[6][7] Heavy metal salts of TNBA are also reported to be explosive upon heating or impact.[4]

Decomposition Pathway and Products

The primary thermal decomposition pathway for 2,4,6-trinitrobenzoic acid is decarboxylation.[1][2][3][8] Upon heating, it loses a molecule of carbon dioxide to form 1,3,5-trinitrobenzene (B165232) (TNB), a more stable but still explosive compound.[1][2][3][8] In the event of combustion, toxic oxides of nitrogen are also produced.[1][4]

Figure 1: Thermal decomposition pathway of 2,4,6-Trinitrobenzoic Acid.

Quantitative Thermal Analysis Data

Note: The following table presents representative data for p-nitrobenzoic acid, a related compound, to illustrate the type of quantitative data that should be obtained for TNBA using the experimental protocols outlined in this guide. This data should not be considered as a substitute for experimental data for TNBA.

| Parameter | Value (for p-nitrobenzoic acid) | Method |

| Activation Energy (Ea) | 157.00 kJ/mol | Kissinger, FWO, KAS models |

| Decomposition Temperature Range | 150-210 °C (at 1.0 °C/min) | TGA |

| Heat of Decomposition (ΔHd) | 1003.98 J/g (at 1 °C/min) | DSC |

Photochemical Stability and Decomposition

UV-Vis Absorption

There is conflicting information regarding the UV-Vis absorption profile of 2,4,6-trinitrobenzoic acid. One source suggests that TNBA does not possess chromophores that absorb light at wavelengths greater than 290 nm, which would imply a high degree of stability under normal sunlight. However, another source reports a maximum UV absorption at 331 nm and another in diethylamine (B46881) at 475 nm. This discrepancy highlights the need for careful experimental verification of the UV-Vis spectrum of TNBA in relevant solvents to accurately assess its potential for photodegradation.

Photochemical Decomposition Pathway

While the specific photochemical decomposition pathways of TNBA are not well-documented, studies on other nitroaromatic compounds suggest that photodecarboxylation could be a possible degradation route. The absorption of UV light could potentially lead to the cleavage of the carboxylic acid group, resulting in the formation of 1,3,5-trinitrobenzene and carbon dioxide, similar to the thermal decomposition pathway. Further research is required to elucidate the exact mechanisms and identify any other photoproducts.

Quantitative Photochemical Data

Currently, there is a lack of published data on the quantum yield of decomposition for 2,4,6-trinitrobenzoic acid. The determination of this value is crucial for predicting the photochemical stability and environmental fate of the compound.

Experimental Protocols

Thermal Stability Analysis

The following protocol is based on the principles outlined in NATO STANAG 4515 for the thermal analysis of energetic materials and methodologies applied to nitrobenzoic acid isomers.

Figure 2: Workflow for Thermal Stability Analysis of TNBA.

Methodology:

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA) are required.

-

Sample Preparation: Accurately weigh 1-5 mg of dry 2,4,6-trinitrobenzoic acid into a standard aluminum DSC/TGA pan.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to approximately 300°C at a constant heating rate (e.g., 10 °C/min).

-

Repeat the analysis at different heating rates (e.g., 2, 5, and 20 °C/min) to obtain data for kinetic analysis.

-

Record the heat flow as a function of temperature.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge with an inert gas at a constant flow rate.

-

Heat the sample over the same temperature range and at the same heating rates as the DSC analysis.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

From the DSC thermograms, determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

-

From the TGA thermograms, determine the temperature at different percentages of mass loss.

-

Use the data from the multiple heating rate experiments to calculate the activation energy (Ea) of the decomposition reaction using isoconversional methods such as the Kissinger, Flynn-Wall-Ozawa (FWO), or Kissinger-Akahira-Sunose (KAS) models.

-

Photochemical Stability Analysis

The following protocol is based on the principles outlined in the ICH Q1B and FDA guidelines for photostability testing.

Figure 3: Workflow for Photochemical Stability Analysis of TNBA.

Methodology:

-

Instrumentation: A photostability chamber equipped with a calibrated light source (e.g., Xenon or metal halide lamp), a UV-Vis spectrophotometer, and a High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) are required.

-

Sample Preparation:

-

Prepare a solution of 2,4,6-trinitrobenzoic acid of known concentration in a photochemically inert solvent (e.g., methanol or acetonitrile).

-

Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.

-

-

Initial Analysis:

-

Record the initial UV-Vis absorption spectrum of the TNBA solution to determine its absorption maxima.

-

Analyze the initial solution by HPLC to establish the baseline purity and retention time of TNBA.

-

-

Light Exposure:

-

Place the unwrapped sample and the dark control in the photostability chamber.

-

Expose the samples to a controlled light source that provides both UV and visible light for a defined period. The temperature should be monitored and controlled.

-

-

Post-Exposure Analysis:

-

At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.

-

Record the UV-Vis spectrum of each aliquot to monitor the decrease in the absorbance of TNBA.

-

Analyze each aliquot by HPLC-DAD or LC-MS to quantify the degradation of TNBA and to identify and quantify any photodecomposition products.

-

-

Data Analysis:

-

Calculate the rate of photochemical degradation from the decrease in TNBA concentration over time.

-

If a chemical actinometer is used concurrently, the quantum yield (Φ) of the decomposition can be calculated, providing a quantitative measure of the compound's photosensitivity.

-

Summary and Conclusion

2,4,6-Trinitrobenzoic acid is a highly energetic material with significant thermal sensitivity, primarily undergoing decarboxylation to form 1,3,5-trinitrobenzene. Its handling requires stringent safety precautions due to its explosive nature. The photochemical stability of TNBA is not yet fully characterized, with conflicting reports on its UV absorption properties, indicating a need for further experimental investigation.

The experimental protocols provided in this guide, based on established international standards, offer a robust framework for the systematic evaluation of the thermal and photochemical stability of 2,4,6-trinitrobenzoic acid. The generation of precise quantitative data, including decomposition kinetics and quantum yield, is essential for ensuring the safe handling, storage, and application of this compound in research and development settings. It is strongly recommended that a thorough risk assessment be conducted before undertaking any experimental work with this compound.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Solved Example 33The decarboxylation of | Chegg.com [chegg.com]

- 5. Studies of decarboxylation in photolysis of alpha-carboxy-2-nitrobenzyl (CNB) caged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trinitrobenzoic acid | C7H3N3O8 | CID 8518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,6-Trinitrobenzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectrophotometric Properties of 2,4,6-Trinitrobenzoic Acid Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of adducts formed from 2,4,6-trinitrobenzoic acid (TNBA). TNBA is a highly reactive compound that readily forms colored adducts, known as Meisenheimer complexes, with various nucleophiles. This property makes it a valuable reagent in biochemical and pharmaceutical analysis, particularly for the quantification of amino acids, peptides, and proteins. This guide details the experimental protocols for adduct formation and analysis, presents key quantitative spectrophotometric data, and illustrates the underlying reaction mechanisms.

Introduction to 2,4,6-Trinitrobenzoic Acid and its Adducts

2,4,6-Trinitrobenzoic acid is a yellow crystalline solid and a highly explosive nitrated derivative of benzoic acid.[1] Its electron-deficient aromatic ring is susceptible to nucleophilic attack, leading to the formation of stable, colored σ-complexes, often referred to as Meisenheimer or Janovski adducts.[2][3] The formation of these adducts is central to the use of TNBA and its analogs, such as 2,4,6-trinitrobenzenesulfonic acid (TNBSA), as reagents for the spectrophotometric determination of nucleophilic species.

The primary nucleophiles of interest in a biological context are the primary amino groups of amino acids (both α-amino and the ε-amino group of lysine) and the sulfhydryl group of cysteine. The reaction with the unprotonated form of these groups results in a trinitrophenyl (TNP) derivative, which exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for sensitive quantification.[4][5]

Spectrophotometric Properties of TNBA Adducts

The formation of a TNBA adduct with a nucleophile results in a significant bathochromic shift (shift to longer wavelength) in the maximum absorbance (λmax) compared to TNBA itself. This color change is the basis for quantitative spectrophotometric assays. While specific data for a wide range of TNBA adducts is limited in the literature, data from closely related compounds and some specific TNBA adducts provide valuable insights.

Table 1: Spectrophotometric Data for TNBA and Related Adducts

| Compound/Adduct | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |

| TNBA Adducts | |||

| 2,4,6-Trinitrobenzoic acid - Diethylamine | 475 | 794 (log ε = 2.90) | Diethylamine |

| TNBSA Adducts (Analogs) | |||

| TNP-α-amino group (typical) | 420 | 22,000 | Aqueous buffer |

| TNP-ε-amino group (typical) | 420 | 19,200 | Aqueous buffer |

| TNP-Thiol group (N-acetylcysteine) | 420 | 2,250 | Aqueous buffer |

| TNP-Peptide/Protein | 450 | Varies | 0.1 M Sodium Bicarbonate |

| TNT Adducts (Analogs) | |||

| 2,4,6-Trinitrotoluene (B92697) - 3-Aminopropyltriethoxysilane | 530, 650 | Not Reported | Toluene |

| 2,4,6-Trinitrotoluene - Cysteine | 530, 630 | Not Reported | Not Specified |

Note: Data for TNBSA and TNT adducts are included as close analogs to provide an expected range for the spectrophotometric properties of TNBA adducts. The reaction conditions, particularly pH, can significantly influence the molar absorptivity.

Experimental Protocols

Synthesis of 2,4,6-Trinitrobenzoic Acid

2,4,6-Trinitrobenzoic acid can be synthesized by the oxidation of 2,4,6-trinitrotoluene (TNT).[6] A common laboratory-scale procedure involves the oxidation of TNT suspended in sulfuric acid using sodium dichromate.[6] The crude product is then purified by dissolution in a dilute sodium hydroxide (B78521) solution, filtration to remove unreacted TNT, and subsequent precipitation by the addition of sulfuric acid.[6]

General Protocol for the Formation and Spectrophotometric Quantification of TNBA-Amino Acid Adducts

This protocol is adapted from established methods for the structurally similar 2,4,6-trinitrobenzenesulfonic acid (TNBSA) and is expected to be applicable to TNBA with minor optimization.[4]

Materials:

-

2,4,6-Trinitrobenzoic acid (TNBA) solution (e.g., 10 mM in a suitable organic solvent like dioxane, diluted freshly for use)

-

Amino acid standards (e.g., glycine, lysine, cysteine) of known concentration

-

Peptide or protein sample of interest

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Quenching solution (optional, e.g., for kinetic studies): 1 M HCl

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Preparation of Standards and Samples: Prepare a series of amino acid standards in the reaction buffer. Dissolve the peptide or protein sample in the reaction buffer. The concentration range should be chosen to produce an absorbance reading within the linear range of the spectrophotometer.

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the amino acid standard or sample with the reaction buffer.

-

Initiation of Reaction: Add a freshly diluted solution of TNBA to the reaction mixture. The final concentration of TNBA should be in excess to ensure complete reaction with the primary amino groups. A typical final concentration of the trinitrophenylating agent is around 1.7 mM.[4]

-

Incubation: Incubate the reaction mixture at a controlled temperature, for example, 37°C, for a specific duration.[4] A 2-hour incubation is often sufficient for the reaction with primary amines to go to completion.[4] The reaction with sulfhydryl groups is expected to be much faster.[7]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax). For TNP-amino adducts, this is typically around 420-450 nm.[7] Use the reaction buffer containing TNBA as a blank.

-

Quantification: Create a standard curve by plotting the absorbance values of the amino acid standards against their known concentrations. Use the standard curve to determine the concentration of primary amino groups in the unknown sample. Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) of the specific adduct is known.

Reaction Mechanisms and Pathways

The reaction of 2,4,6-trinitrobenzoic acid with nucleophiles, such as the amino group of an amino acid, proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. This reaction leads to the formation of a stable Meisenheimer complex.

Formation of a TNBA-Amine Adduct

The reaction is initiated by the attack of the unprotonated amino group on the electron-deficient aromatic ring of TNBA. This step is typically the rate-determining step. A highly colored, resonance-stabilized intermediate, the Meisenheimer complex, is formed. Subsequently, a proton is lost from the amino group, and the leaving group (in the case of TNBA, this would be a hydroxyl group from the carboxylic acid, though the reaction is more complex than a simple substitution at the carboxyl-bearing carbon) is eliminated to form the final trinitrophenylated product.

Experimental Workflow for Spectrophotometric Analysis

The general workflow for the quantification of nucleophiles using TNBA involves several key steps, from sample preparation to data analysis.

Applications in Research and Drug Development

The reaction of TNBA and its analogs with nucleophiles has found numerous applications in various scientific fields:

-

Protein and Peptide Quantification: Determination of the total protein or peptide content in a sample by quantifying the primary amino groups.

-

Monitoring of Chemical Reactions: Following the progress of reactions involving the consumption or generation of primary amines or thiols.

-

Enzyme Assays: Measuring the activity of enzymes that produce or consume substrates with primary amino or thiol groups.

-

Drug-Protein Interaction Studies: Investigating the covalent binding of drugs or their metabolites to proteins, which is a critical aspect of drug efficacy and toxicity. The formation of adducts can be indicative of potential immunogenicity or off-target effects.

Conclusion

2,4,6-Trinitrobenzoic acid is a versatile reagent for the spectrophotometric analysis of nucleophilic compounds, particularly amino acids, peptides, and proteins. The formation of intensely colored Meisenheimer complexes upon reaction with primary amines and thiols provides a sensitive and convenient method for their quantification. This guide has provided an overview of the spectrophotometric properties of these adducts, detailed experimental protocols for their formation and analysis, and illustrative diagrams of the underlying chemical principles and workflows. For researchers and professionals in drug development, a thorough understanding of these properties and methods is crucial for a wide range of applications, from basic biochemical research to the assessment of drug-protein interactions. Further research to establish a comprehensive library of spectrophotometric data for a wider variety of specific TNBA adducts would be of significant value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The stabilities of Meisenheimer complexes. Part 24. Some reactions of 2,4,6-trinitrotoluene and 2,4,6-trinitrobenzyl chloride with bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]

- 5. The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, Peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

2,4,6-Trinitrobenzoic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2,4,6-Trinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trinitrobenzoic acid (TNBA), a nitrated derivative of benzoic acid, is a high-energy organic compound.[1] It presents as a yellow crystalline solid and is utilized in various industrial and research applications, including as a component in explosive compositions and as a chemical intermediate.[2][3][4] Its chemical structure and high nitrogen content contribute to its significant explosive hazard. A thorough understanding of its properties and associated hazards is paramount for safe handling in a laboratory or industrial setting. This guide provides a comprehensive overview of the safety and handling precautions for 2,4,6-Trinitrobenzoic acid, compiled from safety data sheets and chemical databases.

Hazard Identification and Classification

2,4,6-Trinitrobenzoic acid is classified as a high explosive, posing a significant risk of mass explosion, especially when dry.[2][5] It is sensitive to heat and shock.[3][5] The primary hazard is the blast from an instantaneous explosion.[2][5] The dry material is easily ignited and burns vigorously.[2][6] When wetted with at least 30% water, it appears as a sludge of yellow crystals; while it can still burn, it may be more difficult to ignite.[2] Combustion produces toxic oxides of nitrogen (NOx).[2][5]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Explosives | Division 1.1 | H201: Explosive; mass explosion hazard.[2][7] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[7] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[7] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[7] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,4,6-Trinitrobenzoic acid is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃N₃O₈ | [8][9] |

| Molecular Weight | 257.11 g/mol | [8][9] |

| Appearance | Yellow orthorhombic crystalline solid. | [2][8] |

| Melting Point | 228.7 °C (decomposes).[2] | [8] |

| Solubility | Insoluble in water.[2][5][6] Soluble in acetone, methanol, alcohol (26.6% w/w at 25°C), and ether (14.7% w/w at 25°C). Slightly soluble in benzene.[8] | [2][5][6][8] |

| Vapor Pressure | 1 x 10⁻⁸ mmHg | [2] |

| pKa | 0.65 at 25 °C | [2] |

| Decomposition | Sublimes with decomposition, forming carbon dioxide and trinitrobenzene upon heating.[5][8] | [5][8] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with 2,4,6-Trinitrobenzoic acid.

Handling

-

Ventilation: Handle only in a well-ventilated area, such as a chemical fume hood.[6]

-

Ignition Sources: Eliminate all sources of ignition, including sparks, open flames, and hot surfaces.[6][10] Use non-sparking, explosion-proof, and grounded equipment.[6][10]

-

Dust Control: Avoid the formation of dust and aerosols.[6]

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[6]

-

Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[6]

Storage

-

Container: Store in a tightly closed, suitable container.[6][10]

-

Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[6][10]

-

Incompatibilities: Store separately from incompatible materials such as reducing agents, bases (e.g., sodium hydroxide), heavy metals, and foodstuffs.[5][6][11]

-

Fire Safety: The storage area should be equipped with sprinklers.[10]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Parameter | Recommendation | Reference(s) |

| Engineering Controls | Ensure adequate ventilation. Emergency exits, eyewash stations, and safety showers must be readily accessible. Use explosion-proof ventilation equipment if dust levels are high. | [6][10] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [6] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves should be worn. | [6][10] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter. For firefighting, a self-contained breathing apparatus (SCBA) is required. | [5][6] |

| Hygiene Measures | Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Immediately remove contaminated clothing. | [10][12] |

Note: No occupational exposure limits have been established for 2,4,6-Trinitrobenzoic acid.[6][10]

Emergency Procedures

Immediate and appropriate response is critical in an emergency involving 2,4,6-Trinitrobenzoic acid.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of water. If irritation develops and persists, seek medical attention. | [6] |

| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][13] |

| Ingestion | Rinse mouth. Do not induce vomiting. Keep the person quiet and maintain normal body temperature. Seek immediate medical attention. | [6][13] |

Fire-Fighting Measures

Fighting a fire involving 2,4,6-Trinitrobenzoic acid is extremely dangerous due to its explosive nature.

| Aspect | Guideline | Reference(s) |

| Primary Danger | DANGEROUSLY EXPLOSIVE. The primary hazard is a mass explosion. May explode and throw fragments 1600 meters (1 mile) or more if the fire reaches the cargo. | [5][6][11] |

| Action | DO NOT FIGHT FIRES involving this material. Evacuate the area immediately and let the fire burn. | [5][6][11] |